2-(Azidomethyl)-3,5-dibromothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-3,5-dibromothiophene is an organic compound that features both azido and bromine functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sodium azide for the azidation step .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of azides and bromine compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-3,5-dibromothiophene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reagents like trimethylphosphine and water.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Azidation: Sodium azide in a suitable solvent.
Reduction: Trimethylphosphine and water for the reduction of azides to amines.
Major Products
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
2-(Azidomethyl)-3,5-dibromothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-3,5-dibromothiophene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is often catalyzed by copper(I) ions (CuAAC) or can proceed without a catalyst under strain-promoted conditions (SPAAC) . The molecular targets and pathways involved are specific to the context in which the compound is used, such as labeling biomolecules or forming conductive materials.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)benzene: Similar in structure but lacks the bromine atoms and thiophene ring.
3,5-Dibromo-2-methylthiophene: Similar but lacks the azido group.
2-(Azidomethyl)furan: Similar but contains an oxygen atom in the ring instead of sulfur.
Uniqueness
2-(Azidomethyl)-3,5-dibromothiophene is unique due to the presence of both azido and bromine groups on a thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C5H3Br2N3S |
---|---|
Molecular Weight |
296.97 g/mol |
IUPAC Name |
2-(azidomethyl)-3,5-dibromothiophene |
InChI |
InChI=1S/C5H3Br2N3S/c6-3-1-5(7)11-4(3)2-9-10-8/h1H,2H2 |
InChI Key |
TVMIVBUFNBBTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CN=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.